4-Fluoro-3-(trifluoromethyl)benzaldehyde
Overview
Description
4-Fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic compound with the molecular formula C8H4F4O and a molecular weight of 192.11 . It is a clear liquid with a refractive index of 1.457 .
Synthesis Analysis
The synthesis of 4-Fluoro-3-(trifluoromethyl)benzaldehyde involves a reaction with iodine, triethylamine, and triphenylphosphine in toluene . The reaction conditions include an inert atmosphere and a sealed tube .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-(trifluoromethyl)benzaldehyde can be represented by the SMILES stringFc1ccc(C=O)cc1C(F)(F)F
. The InChI representation is InChI=1S/C8H4F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H
. Physical And Chemical Properties Analysis
4-Fluoro-3-(trifluoromethyl)benzaldehyde has a boiling point of 178°C and a density of 1.408 g/mL at 25°C . It is a liquid at room temperature .Scientific Research Applications
Reductive Etherification for Fluorobenzylethers Synthesis
Funke et al. (2006) explored the reductive coupling reactions between 4-[18F]fluoro-benzaldehyde and different alcohols using decaborane as a reducing agent, facilitating the synthesis of 4-[18F]fluorobenzylethers in a one-step process. This method provides an efficient route to synthesize fluorinated benzylethers, useful in various chemical and pharmaceutical applications (Funke et al., 2006).
Anticancer Activity of Fluorinated Analogues
Lawrence et al. (2003) described the synthesis of fluorinated benzaldehydes and their utilization in the Wittig synthesis of fluoro-substituted stilbenes, leading to fluorinated analogues of the anticancer combretastatins. These compounds retain potent cell growth inhibitory properties, highlighting the role of fluorinated benzaldehydes in developing new anticancer agents (Lawrence et al., 2003).
Fluorinated Microporous Polyaminals for CO2 Adsorption
Li et al. (2016) utilized 4-trifluoromethylbenzaldehyde among other monoaldehyde compounds for synthesizing hyper-cross-linked microporous polyaminal networks via a facile "one-step" polycondensation. These fluorinated polymers exhibited increased CO2 adsorption capabilities, demonstrating their potential in gas storage and separation technologies (Li et al., 2016).
Ortho C-H Hydroxylation and Imidation
Chen et al. (2017) and Wu et al. (2021) reported on the Pd-catalyzed ortho C-H hydroxylation and Ru(II)-catalyzed ortho-C(sp2)-H imidation of benzaldehydes, including fluorinated derivatives. These studies contribute to the field of organic synthesis, offering methodologies for direct functionalization of aromatic compounds, enhancing their utility in complex molecule construction (Chen et al., 2017); (Wu et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUDHHGROGJSHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334904 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzaldehyde | |
CAS RN |
67515-60-0 | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67515-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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